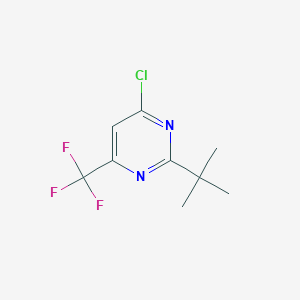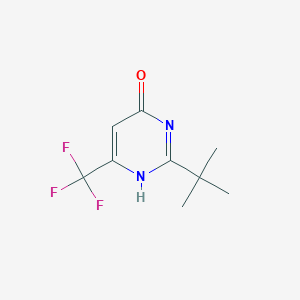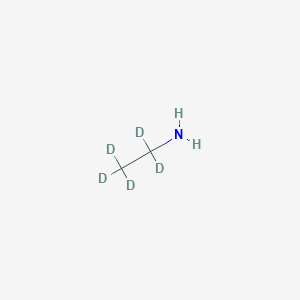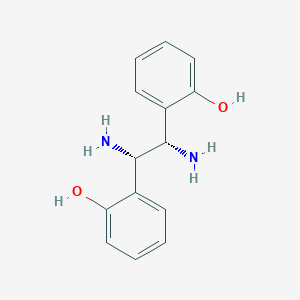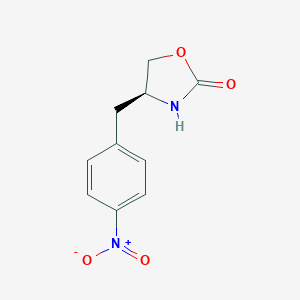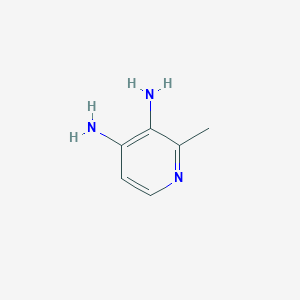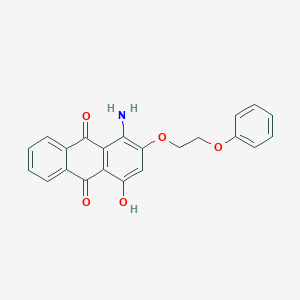
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)-, also known as AQ4N, is an organic compound that has gained significant attention in the field of cancer research. AQ4N is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. The activation of AQ4N produces a cytotoxic agent that selectively targets cancer cells while sparing healthy cells. This makes AQ4N a promising candidate for cancer therapy.
Wirkmechanismus
The activation of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- under hypoxic conditions produces a cytotoxic agent that induces DNA damage and cell death in cancer cells. The cytotoxic agent is believed to be a nitroreductase enzyme that is overexpressed in hypoxic cancer cells. This selective activation of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- in cancer cells makes it a promising candidate for cancer therapy.
Biochemische Und Physiologische Effekte
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. This makes 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has several advantages for lab experiments. It is a selective cytotoxic agent that targets cancer cells while sparing healthy cells. It also enhances the efficacy of radiation therapy and chemotherapy. However, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has some limitations for lab experiments. It requires hypoxic conditions for activation, which can be difficult to replicate in vitro. It also has limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- research. One direction is to optimize the synthesis method to improve the yield and purity of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)-. Another direction is to develop new delivery methods for 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- to improve its solubility and bioavailability. Further preclinical and clinical studies are also needed to evaluate the safety and efficacy of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- in humans. Additionally, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- can be combined with other cancer therapies to enhance their efficacy and reduce toxicity. Overall, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has great potential as a cancer therapy and further research is needed to fully explore its potential.
Synthesemethoden
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- can be synthesized using various methods, including the condensation of 9,10-anthraquinone-2-sulfonyl chloride with 2-phenoxyethanol, followed by the reaction with ethylenediamine. Another method involves the reaction of 9,10-anthraquinone-2-sulfonyl chloride with 2-(2-phenoxyethoxy)ethanol and ammonia.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has been extensively studied for its potential use in cancer therapy. In preclinical studies, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has also been shown to enhance the efficacy of radiation therapy and chemotherapy in animal models.
Eigenschaften
CAS-Nummer |
17418-59-6 |
|---|---|
Produktname |
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- |
Molekularformel |
C22H17NO5 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-2-(2-phenoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO5/c23-20-17(28-11-10-27-13-6-2-1-3-7-13)12-16(24)18-19(20)22(26)15-9-5-4-8-14(15)21(18)25/h1-9,12,24H,10-11,23H2 |
InChI-Schlüssel |
QIQBPLFYOLFHTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Andere CAS-Nummern |
17418-59-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



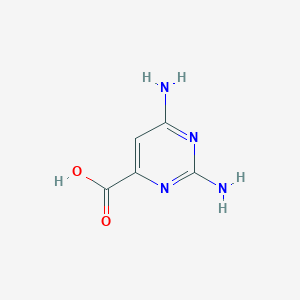
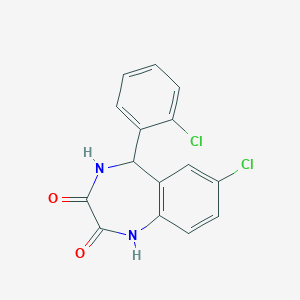
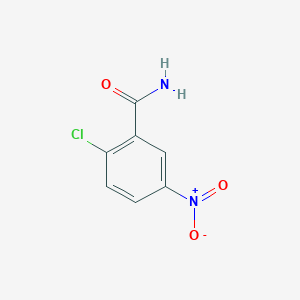
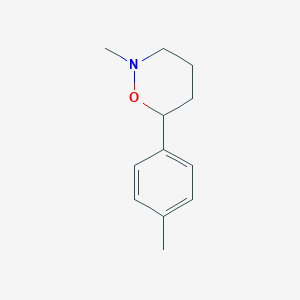
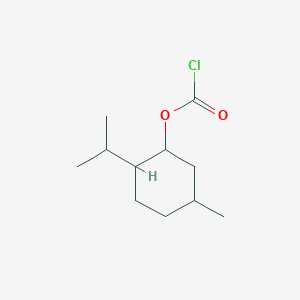
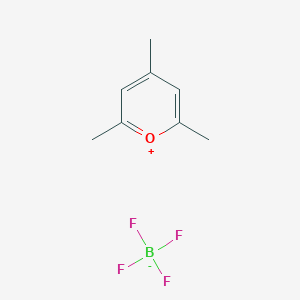
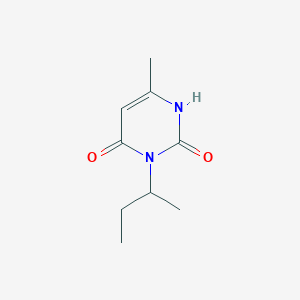
![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)
